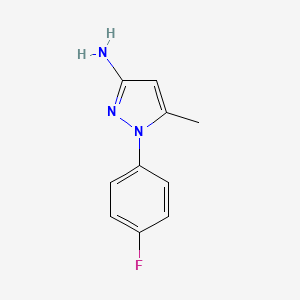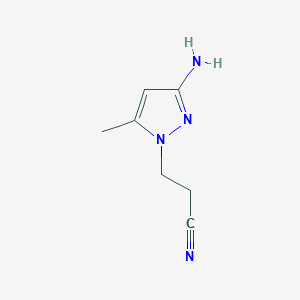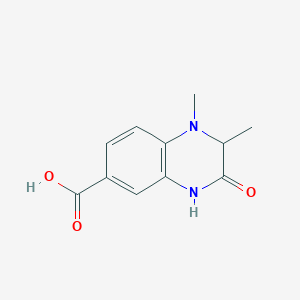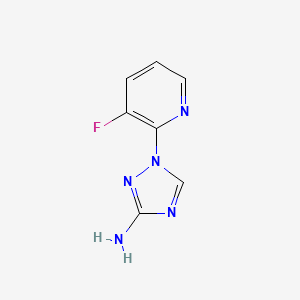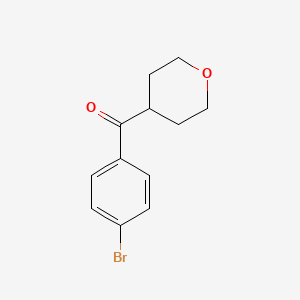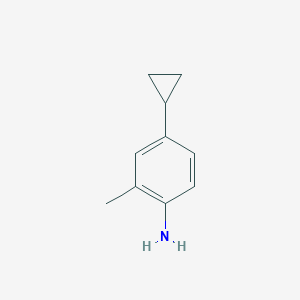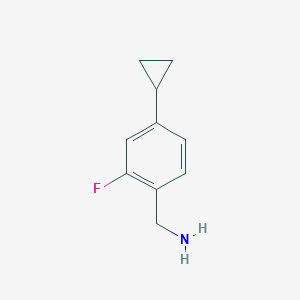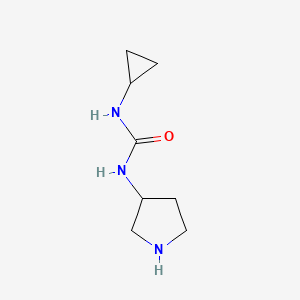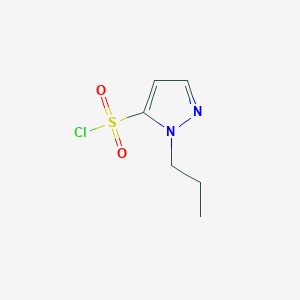
1-propyl-1H-pyrazole-5-sulfonyl chloride
Vue d'ensemble
Description
1-Propyl-1H-pyrazole-5-sulfonyl chloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H9ClN2O2S and a molecular weight of 208.67 .
Molecular Structure Analysis
The SMILES string of 1-propyl-1H-pyrazole-5-sulfonyl chloride isCCCn1nccc1S(Cl)(=O)=O . The InChI is 1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 . Physical And Chemical Properties Analysis
1-Propyl-1H-pyrazole-5-sulfonyl chloride is a liquid at room temperature . More specific physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Catalysts in Organic Synthesis
Pyrazole derivatives, including sulfonyl chlorides, have been used as catalysts in organic synthesis. For instance, novel ionic liquids incorporating pyrazole structures have been developed for use as efficient, homogeneous, and reusable catalysts in various reactions. These catalysts have been employed in the synthesis of complex organic molecules, demonstrating their utility in facilitating tandem Knoevenagel–Michael reactions, among others (Moosavi‐Zare et al., 2013).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds utilizing pyrazole sulfonyl chlorides. Techniques have been developed for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These methods demonstrate the versatility of pyrazole derivatives in accessing a wide range of biologically relevant structures (Tucker, Chenard, Young, 2015).
Fluorescent Materials
The synthesis of fluorescent materials is another area where pyrazole derivatives have shown potential. Multi-substituted pyrazoles, synthesized from acyl chlorides, terminal alkynes, and hydrazines, exhibit high fluorescence in both solution and solid state. These compounds' electronic properties, such as absorption and emission, can be finely tuned, making them suitable for various applications in materials science (Willy, Müller, 2008).
Antimicrobial Agents
Some pyrazole derivatives have been evaluated for their antimicrobial properties. New series of compounds incorporating the pyrazole moiety have shown activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This research highlights the possibility of developing new therapeutic agents based on pyrazole structures (Kendre, Landge, Jadhav, Bhusare, 2013).
Safety and Hazards
While specific safety and hazard information for 1-propyl-1H-pyrazole-5-sulfonyl chloride is not available, similar compounds can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-propylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNBNMOQMUQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrazole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



